[(4-Bromothiophen-2-yl)methyl](2-ethylbutyl)amine
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Overview
Description
(4-Bromothiophen-2-yl)methylamine is an organic compound that features a thiophene ring substituted with a bromine atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by the introduction of the amine group. One common method includes the reaction of 4-bromothiophene-2-carbaldehyde with 2-ethylbutylamine under reductive amination conditions. This process often uses a reducing agent such as sodium triacetoxyborohydride to facilitate the formation of the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield (4-Bromothiophen-2-yl)methylsulfoxide, while nucleophilic substitution can produce (4-Azidothiophen-2-yl)methylamine.
Scientific Research Applications
(4-Bromothiophen-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromothiophen-2-yl)methylamine
- (4-Bromothiophen-2-yl)methylamine
- (4-Bromothiophen-2-yl)methylamine
Uniqueness
(4-Bromothiophen-2-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-ethylbutyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H18BrNS |
---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-ethylbutan-1-amine |
InChI |
InChI=1S/C11H18BrNS/c1-3-9(4-2)6-13-7-11-5-10(12)8-14-11/h5,8-9,13H,3-4,6-7H2,1-2H3 |
InChI Key |
VZNVIQJXEDMKKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNCC1=CC(=CS1)Br |
Origin of Product |
United States |
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